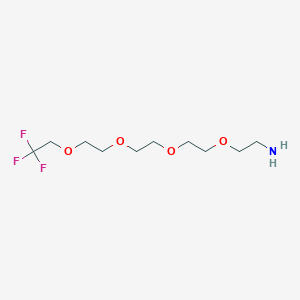

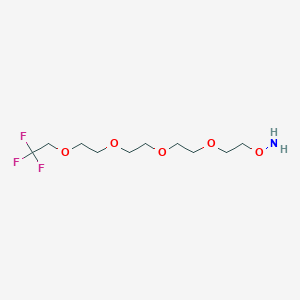

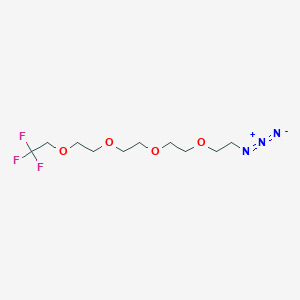

APN-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

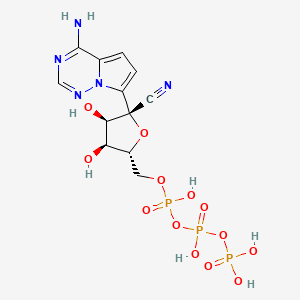

APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .

Synthesis Analysis

The synthesis of amines, such as APN-amine, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

APN-amine is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .Applications De Recherche Scientifique

CO2 Capture

Amine-based solid adsorbents, such as APN-amine, have been widely investigated for their potential in adsorptive removal of CO2 . They offer great potential for replacing the current energy-intensive amine scrubbing technology . The rate of mass transfer for gaseous CO2 can be defined by a specific formula .

Energy Storage

Amines are increasingly recognized for their potential in energy storage . The unique properties of amines, including APN-amine, could be harnessed for efficient energy storage solutions .

Synthesis of Green Chemicals

Amines, including APN-amine, have found innovative applications in the synthesis of green chemicals . These chemicals are environmentally friendly and contribute to sustainable technologies .

Catalytic Transformations

Amines have been used in catalytic transformations . APN-amine, with its unique properties, could potentially be used in these transformations to improve efficiency .

Renewable Energy

Amines are being explored for their potential applications in renewable energy . APN-amine could potentially be used in this field due to its unique properties .

Environmental Remediation

Amines have also been used in environmental remediation . APN-amine could potentially be used in this field to help remove pollutants from the environment .

Mécanisme D'action

Target of Action

APN-amine, also known as APN-NH2, is a heterobifunctional crosslinker that exhibits exquisite chemoselectivity for cysteine . This compound primarily targets cysteine residues in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.

Mode of Action

APN-amine interacts with its target, cysteine, through a process known as bioconjugation . The APN group in APN-amine couples with free thiols, such as those found in cysteine residues, forming a stable linkage . This interaction results in the formation of APN-cysteine conjugates, which are more stable in aqueous media, human plasma, and living cells compared to traditional thiol-maleimide conjugates .

Biochemical Pathways

The biochemical pathways affected by APN-amine are primarily related to protein function. By forming stable linkages with cysteine residues, APN-amine can alter the structure and function of proteins . This can have downstream effects on various biological processes, including cell growth, proliferation, and differentiation .

Orientations Futures

Propriétés

IUPAC Name |

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTVJTXRTMTNBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)